molecular formula C10H20N2O4 B556989 H-Orn(Boc)-OH CAS No. 13650-49-2

H-Orn(Boc)-OH

Cat. No. B556989
CAS RN: 13650-49-2
M. Wt: 232.28 g/mol
InChI Key: GLZZMUULAVZVTA-ZETCQYMHSA-N
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Description

“H-Orn(Boc)-OH” is a chemical compound that is often used in organic synthesis . The “Boc” in its name stands for tert-butyloxycarbonyl, which is a protecting group used in peptide synthesis . This compound is also known as (2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid .


Synthesis Analysis

The synthesis of Boc-protected amines and amino acids, such as “H-Orn(Boc)-OH”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular formula of “H-Orn(Boc)-OH” is C10H20N2O4, and it has a molecular weight of 232.277 . The exact mass is 232.142303 . The compound has a density of 1.135g/cm3 .


Chemical Reactions Analysis

The Boc group in “H-Orn(Boc)-OH” is stable towards most nucleophiles and bases . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .


Physical And Chemical Properties Analysis

“H-Orn(Boc)-OH” has a boiling point of 401.5±40.0 °C at 760 mmHg . The flash point is 196.6±27.3 °C . The compound has a vapour pressure of 0.0±2.0 mmHg at 25°C , and an index of refraction of 1.486 .

Scientific Research Applications

  • Peptide Synthesis : H-Orn(Boc)-OH is used in the stereospecific synthesis of specific piperidineacetic acid derivatives, which are important for conformational constraints in peptides (Gomez-Monterrey et al., 1993).

  • Cancer Research : A compound of triphenyltin(IV) with N-tert-butoxycarbonyl-L-ornithine shows significant potential in cancer treatment. It has been observed to induce cancer cell death through p53-dependent activation of the mitochondrial pathway of apoptosis (Girasolo et al., 2017).

  • Material Science : H-Orn(Boc)-OH is involved in the self-assembly of specific peptide motifs, like diphenylalanine, which has applications in biomaterial chemistry, sensors, and bioelectronics (Datta et al., 2018).

  • Cyclization Studies : The compound is used in cyclization studies with tetra- and pentapeptide sequences, influencing the yield and purity of these model peptides (Schmidt & Neubert, 2009).

  • Solid-Phase Peptide Synthesis : In the field of solid-phase peptide synthesis, H-Orn(Boc)-OH is utilized for safe handling and preparation techniques, particularly in relation to anhydrous hydrogen fluoride cleavage (Muttenthaler et al., 2015).

  • Synthesis under Microwave Irradiation : H-Orn(Boc)-OH is synthesized under microwave irradiation, showcasing a method that is environmentally friendly and convenient, with better yield and purity (Ling, 2011).

Safety And Hazards

“H-Orn(Boc)-OH” can be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

(2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11)8(13)14/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZZMUULAVZVTA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426356
Record name N~5~-(tert-Butoxycarbonyl)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Orn(Boc)-OH

CAS RN

13650-49-2
Record name N~5~-(tert-Butoxycarbonyl)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Amino-5-(Boc-amino)pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
SG Bayryamov, NG Vassilev… - COMPTES RENDUS DE …, 2010 - proceedings.bas.bg
Bz (NO 2)-Orn (Boc)-OCH 2 CN was synthesized as amino acid component for amino acylation of 5’-O-Pivaloyl nucleosides to be used as substrates in model ribosome reactions. The …
Number of citations: 3 www.proceedings.bas.bg
EP Heimer, CT Wang, TJ Lambros… - Organic Preparations and …, 1983 - Taylor & Francis
NE-~-Butyloxycarbonyl--Lysine [H-Lys (Boc)-OH] and No-benzyloxycarbonyl-NE-t-butyloxycarbonyl-k-lysine-[Z-Lys (Boc)-OH] are important intermediates which are useful for the …
Number of citations: 3 www.tandfonline.com
S Bayryamov - НАУЧНИ ТРУДОВЕ - conf.uni-ruse.bg
A New Efficient Strategy For Amino-Acylation of 2’/3’-OH group in Adenosine and 3’-OH group in 2’-deoxy Adenosine. The standard aminoacylation procedure was carried out using …
Number of citations: 0 conf.uni-ruse.bg
L Zhang, YG ZHENG, L An, YS XUE, J Mou… - Chinese Journal of …, 2011 - sioc-journal.cn
报道了用硫代硫酸钠脱去侧链保护氨基酸铜络合物中铜离子的新方法, 该方法适用于合成 Nδ-苄氧羰基鸟氨酸, N δ-叔丁氧羰基鸟氨酸, Nδ-芴甲氧羰基鸟氨酸, Nδ-乙酰基鸟氨酸, Nδ-邻苯二甲…
Number of citations: 0 sioc-journal.cn
K Masubuchi, T Okada, M Kohchi, T Murata… - Bioorganic & medicinal …, 2001 - Elsevier
Highly potent 1,3-β-d-glucan synthase inhibitors, 7b, 10a, 10b and 12, have been identified by the chemical modification of the ornithine residue of a fungicidal macrocyclic …
Number of citations: 13 www.sciencedirect.com
SG Bayryamov, NG Vassilev… - Protein and Peptide …, 2009 - ingentaconnect.com
2'/3'-O-[Bz(NO2)-Orn(Boc)]-5'-O-Piv-Ado (1) and its deoxy analog: 3'-O-[Bz(NO2)-Orn(Boc)]-5'-O-Piv-2'- dAdo (2) were designed and synthesized as substrates for the model ribosome …
Number of citations: 3 www.ingentaconnect.com
CP Causey, PR Thompson - Tetrahedron letters, 2008 - Elsevier
Protein arginine deiminase 4 (PAD4) is an enzyme that hydrolyzes peptidyl arginine residues to form citrulline and ammonia. This enzyme has been implicated in several disease states…
Number of citations: 30 www.sciencedirect.com
SG Bayryamov, NG Vassilev… - Protein and Peptide …, 2010 - ingentaconnect.com
Bz(NO2)-Orn(Boc)-OCH2CN was synthesized as an amino acid component with effective and successful orthogonal protection for amino acylation of 5'-O-Pivaloyl nucleosides and …
Number of citations: 4 www.ingentaconnect.com
CJ Adams, JJ Wilson, E Boros - Molecular pharmaceutics, 2017 - ACS Publications
New bifunctional hexa- and octadentate analogues of the hydroxamate-containing siderophore desferrichrome (DFC) have been synthesized and evaluated as 89 Zr-chelating agents …
Number of citations: 51 pubs.acs.org
S Nowshuddin, AR Reddy - Tetrahedron letters, 2006 - Elsevier
Sodium sulfide very efficiently removes copper from protected amino acid–copper complexes. The copper in the amino acid complex was reduced to insoluble cuprous sulfide and the …
Number of citations: 35 www.sciencedirect.com

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